4,4-Difluoro-1-methylpyrrolidine-2-carboxylic acid
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Overview
Description
4,4-Difluoro-1-methylpyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C6H9F2NO2 and a molecular weight of 165.14 g/mol . This compound is characterized by the presence of two fluorine atoms attached to the pyrrolidine ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-methylpyrrolidine-2-carboxylic acid typically involves the fluorination of a suitable pyrrolidine precursor. One common method is the reaction of 1-methylpyrrolidine-2-carboxylic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-1-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
4,4-Difluoro-1-methylpyrrolidine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of fluorinated compounds and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-1-methylpyrrolidine-2-carboxylic acid
- 4,4-Dichloro-1-methylpyrrolidine-2-carboxylic acid
- 4,4-Dibromo-1-methylpyrrolidine-2-carboxylic acid
Uniqueness
4,4-Difluoro-1-methylpyrrolidine-2-carboxylic acid is unique due to the presence of two fluorine atoms, which significantly enhance its chemical stability and reactivity compared to similar compounds with other halogens. This makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4,4-difluoro-1-methylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO2/c1-9-3-6(7,8)2-4(9)5(10)11/h4H,2-3H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWIFJQKJYXFQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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